3-(Bromomethyl)-2,5-dichloropyridine
Overview
Description
3-(Bromomethyl)-2,5-dichloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and dichloro groups
Mechanism of Action
Target of Action
It’s worth noting that bromomethyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .
Mode of Action
In the context of sm cross-coupling reactions, the bromomethyl group would likely participate in oxidative addition with a palladium catalyst, forming a new pd–c bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Result of Action
The result of its action in the context of sm cross-coupling would be the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-2,5-dichloropyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, where bromomethyl compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dichloropyridine typically involves the bromination of 2,5-dichloropyridine. One common method is the reaction of 2,5-dichloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,5-dichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of 2,5-dichloropyridine.
Oxidation: Products include 2,5-dichloropyridine-3-carboxaldehyde and 2,5-dichloropyridine-3-carboxylic acid.
Reduction: Products include 2,5-dichloropyridine and 3-methyl-2,5-dichloropyridine.
Scientific Research Applications
3-(Bromomethyl)-2,5-dichloropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,5-dichloropyridine
- 3-(Methyl)-2,5-dichloropyridine
- 3-(Bromomethyl)-2,4-dichloropyridine
Uniqueness
3-(Bromomethyl)-2,5-dichloropyridine is unique due to the presence of both bromomethyl and dichloro groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3-(bromomethyl)-2,5-dichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRGOUSOCZYFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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